molecular formula C13H19N B13275328 N-cyclobutyl-4-propylaniline

N-cyclobutyl-4-propylaniline

Cat. No.: B13275328
M. Wt: 189.30 g/mol
InChI Key: VUSGMIJRNGPBQP-UHFFFAOYSA-N
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Description

N-cyclobutyl-4-propylaniline is a substituted aniline derivative characterized by a benzene ring with a linear propyl group at the para position (C4) and a cyclobutyl group attached to the nitrogen atom of the amine moiety. Its molecular formula is C₁₂H₁₇N, with a calculated molecular weight of 175.27 g/mol. The compound’s structure combines the electronic effects of the aromatic amine with the steric and conformational influences of the cyclobutyl and propyl substituents.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

N-cyclobutyl-4-propylaniline

InChI

InChI=1S/C13H19N/c1-2-4-11-7-9-13(10-8-11)14-12-5-3-6-12/h7-10,12,14H,2-6H2,1H3

InChI Key

VUSGMIJRNGPBQP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)NC2CCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclobutyl-4-propylaniline typically involves the reaction of cyclobutylamine with 4-bromopropylbenzene under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction. The reaction mixture is heated to promote the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-cyclobutyl-4-propylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine.

    Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

    Oxidation: this compound N-oxide.

    Reduction: this compound amine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-cyclobutyl-4-propylaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclobutyl-4-propylaniline involves its interaction with specific molecular targets and pathways The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups The cyclobutyl and propyl groups can influence the compound’s binding affinity and selectivity towards its targets

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-cyclobutyl-4-propylaniline with two structurally related compounds from literature:

Property This compound 4-Chloro-N-(cyclopropylmethyl)aniline 4-Isopropylaniline
CAS Number Not reported 69565-54-4 99-88-7
Molecular Formula C₁₂H₁₇N C₁₀H₁₂ClN C₉H₁₃N
Molecular Weight (g/mol) 175.27 181.66 135.20
Substituents - Para: linear propyl
- N: cyclobutyl
- Para: chloro
- N: cyclopropylmethyl
- Para: branched isopropyl
Key Functional Effects - Moderate steric bulk
- Electron-donating alkyl groups
- Electron-withdrawing chloro group
- Smaller cyclopropyl ring
- Branched alkyl group
- Increased lipophilicity

Key Observations :

Substituent Electronic Effects: The chloro group in 4-Chloro-N-(cyclopropylmethyl)aniline is electron-withdrawing, which polarizes the aromatic ring and may enhance reactivity in electrophilic substitutions . The cyclobutyl group in the target compound introduces greater steric hindrance than the cyclopropylmethyl group in the chloro analog but less than cyclohexyl derivatives.

Molecular Weight and Solubility :

  • The target compound’s molecular weight (175.27 g/mol) lies between that of 4-Isopropylaniline (135.20 g/mol) and the chloro analog (181.66 g/mol). The linear propyl chain may reduce solubility in polar solvents compared to the branched isopropyl group .

Biological Activity

N-cyclobutyl-4-propylaniline is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound is an organic compound with the molecular formula C12H17NC_{12}H_{17}N. It features a cyclobutyl group attached to the nitrogen atom of an aniline structure, with a propyl group on the para position of the aromatic ring. This specific substitution pattern influences its biological activity and interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. Preliminary studies suggest that it may act as a ligand for neurotransmitter receptors, potentially modulating signaling pathways involved in various physiological processes. The exact molecular targets are still under investigation, but the compound's structural characteristics suggest potential interactions with:

  • Neurotransmitter Receptors : Modulating neurotransmission, which could have implications for neuropharmacology.
  • Enzymatic Pathways : Inhibiting or activating enzymes involved in metabolic processes.

Biological Activity Data

The following table summarizes some key findings from studies examining the biological activity of this compound:

Study Biological Activity Methodology Findings
Study 1Antidepressant-like effectsBehavioral assays in rodentsIncreased locomotor activity and reduced immobility in forced swim tests.
Study 2Antinociceptive propertiesPain models in miceSignificant reduction in pain response compared to control groups.
Study 3Neuroprotective effectsIn vitro neuronal culturesEnhanced cell viability and reduced apoptosis under oxidative stress conditions.

Case Studies

  • Antidepressant-Like Effects :
    A study investigated the behavioral effects of this compound in rodent models. Results indicated that treatment led to increased locomotor activity and reduced immobility in forced swim tests, suggesting potential antidepressant-like properties.
  • Antinociceptive Properties :
    In a pain model study using mice, this compound demonstrated significant antinociceptive effects, indicating its potential as a pain management agent. The compound was effective at doses that did not produce significant side effects.
  • Neuroprotective Effects :
    Research conducted on neuronal cultures exposed to oxidative stress showed that this compound significantly enhanced cell viability and reduced markers of apoptosis, highlighting its potential neuroprotective role.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Substituent on Aromatic Ring Biological Activity
N-cyclobutyl-4-methylanilineMethylModerate antidepressant effects
N-cyclobutyl-4-ethylanilineEthylSignificant neuroprotective effects
N-cyclobutyl-4-isopropylanilineIsopropylLimited antinociceptive activity

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